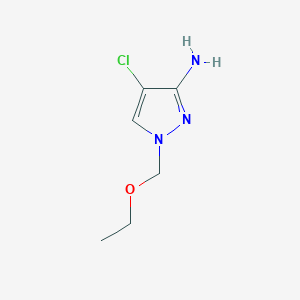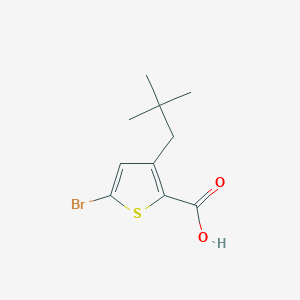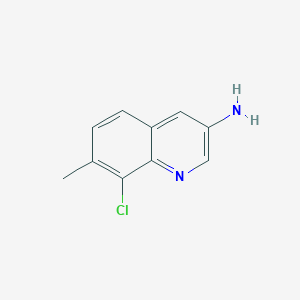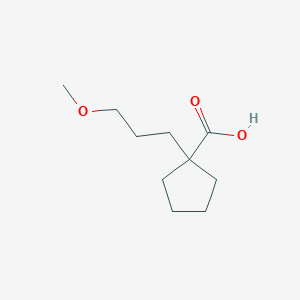
4-chloro-1-(ethoxymethyl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-1-(ethoxymethyl)-1H-pyrazol-3-amine is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a chlorine atom at position 4, an ethoxymethyl group at position 1, and an amine group at position 3. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(ethoxymethyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Chlorine Atom: The chlorine atom can be introduced through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Ethoxymethylation: The ethoxymethyl group can be introduced by reacting the pyrazole derivative with ethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods typically utilize optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include:
Flow Chemistry: Continuous flow reactors can be used to carry out the synthesis in a controlled manner, allowing for better heat and mass transfer.
Catalysis: The use of catalysts can enhance reaction rates and selectivity, making the process more efficient.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-1-(ethoxymethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The chlorine atom at position 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives such as pyrazole oxides.
Reduction: Reduced derivatives such as pyrazole alcohols.
Substitution: Substituted pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-chloro-1-(ethoxymethyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-chloro-1-(ethoxymethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-1-(ethoxymethyl)-3-nitro-1H-pyrazole: Contains a nitro group at position 3 instead of an amine group.
4-chloro-1-(ethoxymethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid: Contains a pyrrolo[2,3-b]pyridine ring instead of a pyrazole ring.
Uniqueness
4-chloro-1-(ethoxymethyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom, ethoxymethyl group, and amine group in specific positions allows for unique interactions with molecular targets, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C6H10ClN3O |
|---|---|
Peso molecular |
175.61 g/mol |
Nombre IUPAC |
4-chloro-1-(ethoxymethyl)pyrazol-3-amine |
InChI |
InChI=1S/C6H10ClN3O/c1-2-11-4-10-3-5(7)6(8)9-10/h3H,2,4H2,1H3,(H2,8,9) |
Clave InChI |
VHWKUUUHGCMKJS-UHFFFAOYSA-N |
SMILES canónico |
CCOCN1C=C(C(=N1)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene](/img/structure/B13195508.png)
![Spiro[3.4]octane-5-sulfonyl chloride](/img/structure/B13195515.png)
![tert-Butyl N-[4-(aminomethyl)-3-fluorophenyl]carbamate](/img/structure/B13195528.png)



![Tert-butyl 3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13195538.png)

![[1-(Fluoromethyl)cyclopentyl]benzene](/img/structure/B13195548.png)
![2-[(Boc)(ethyl)amino]butyric Acid](/img/structure/B13195553.png)
![3-[(1R,9R)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-yl]benzoic acid](/img/structure/B13195574.png)
![{1-[2-amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclobutyl}methanol](/img/structure/B13195580.png)


